molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7

Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate

Cat. No.: B2929908
CAS No.: 2094327-32-7
M. Wt: 337.372
InChI Key: KIKFMPAJGNBEOV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate is a complex organic compound with a unique structure that includes a formyl group, a methoxyphenoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate alkylating agent to form the methoxyphenoxy intermediate.

    Amidation Reaction: The intermediate is then reacted with a suitable amine to form the propanamido derivative.

    Esterification: Finally, the propanamido derivative undergoes esterification with methyl butanoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
  • Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
  • 3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde

Uniqueness

Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKFMPAJGNBEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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